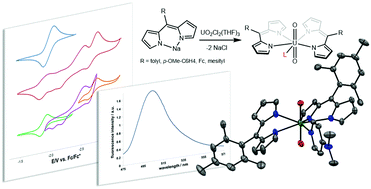F-element metalated dipyrrins: synthesis and characterization of a family of uranyl bis(dipyrrinate) complexes†
Dalton Transactions Pub Date: 2017-02-13 DOI: 10.1039/C7DT00150A
Abstract
Using an improved, chromatography-free dipyrrin synthesis, the α,β-unsubstituted dipyrrins [RC(C4H2N)2H] (2) (R = tolyl (2tolyl), p-OMe-C6H4 (2anis), mesityl (2mes), ferrocenyl (2Fc)) were isolated in good to excellent yields. Deprotonation of 2 with Na[N(SiMe3)2] gives the alkali metal salts [Na(DME)n][RC(C4H2N)2] (3) which reacts with UO2Cl2(THF)3 to give the uranyl bis(dipyrrinates) UO2[RC(C4H2N)2]2(L) (L = THF (4R-THF); DMAP (4R-DMAP)) (R = tolyl, p-OMe-C6H4, mesityl, ferrocenyl). The THF adducts, 4R-THF, are unstable in aromatic and nonpolar solvents and rapidly decompose to 2 and an intractable uranium-containing solid. On the other hand, the DMAP adducts, 4R-DMAP, are indefinitely stable in solution. The solid-state structures of 4R-THF and 4R-DMAP reveal distorted trigonal bipyramidal geometries. In the solid-state, the dipyrrinate ligands exhibit significant distortions including bowing and, in some instances, out-of-plane equatorial N-atom coordination, likely as a consequence of steric crowding and interligand repulsion. The complexes, 4R-DMAP, have been fully characterized by NMR, UV/Vis, and fluorescence spectroscopies, and their electrochemical properties have been investigated through cyclic voltammetry. The cyclic voltammograms of 4R-DMAP display several redox features but present a reversible wave at ca. −1.9 V (vs. Fc0/+) attributable to a ligand centred reduction. Fluorescence measurements of all compounds reveal that only the mesityl derivatives 2mes, 3mes, and 4mes fluoresce with modest Stokes shift that ranges from ca. 30–70 nm, with 4mes displaying the greatest relative emission intensity.


Recommended Literature
- [1] Solution-phase synthesis and thermal conductivity of nanostructured CdSe, In2Se3, and composites thereof†
- [2] Mechanochemical conversion of a metal oxide into coordination polymers and porous frameworks using liquid-assisted grinding (LAG)†
- [3] On the coupling of solvent characteristics to the electronic structure of solute molecules
- [4] Independent tuning of multiple biomaterial properties using protein engineering†
- [5] Anode potential controlled mechanism of oxidation of 9,10-dimethylanthracene
- [6] Structural and conformational study of two solvates of a fulgenic acid derivative†
- [7] Synthesis of Fe/M (M = Mn, Co, Ni) bimetallic metal organic frameworks and their catalytic activity for phenol degradation under mild conditions†
- [8] Alkylsilyl compounds as enablers of atomic layer deposition: analysis of (Et3Si)3As through the GaAs process
- [9] Cu(i)-based delafossite compounds as photocathodes in p-type dye-sensitized solar cells
- [10] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 1291-72-1
-
CAS no.: 11016-71-0









